molecular formula C15H23BN2O3 B12092323 2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12092323
M. Wt: 290.17 g/mol
InChI Key: LPQGMEVFUSBVLZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxyazetidine and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the methoxyazetidine and dioxaborolane groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The methoxyazetidine and dioxaborolane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways The methoxyazetidine and dioxaborolane groups may play a role in binding to enzymes or receptors, modulating their activity

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 2-(3-Methoxyazetidin-1-yl)-5-bromopyridine
  • 2-(3-Methoxyazetidin-1-yl)-5-chloropyridine
  • 2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

The uniqueness of 2-(3-Methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-7-13(17-8-11)18-9-12(10-18)19-5/h6-8,12H,9-10H2,1-5H3

InChI Key

LPQGMEVFUSBVLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC(C3)OC

Origin of Product

United States

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